![molecular formula C40H62 B14400486 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene CAS No. 87941-89-7](/img/structure/B14400486.png)
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene is a complex organic compound with the molecular formula C34H46. This compound is known for its unique structure, which includes two cyclohexenyl groups attached to a benzene ring. It is often used in advanced organic synthesis and materials science due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene typically involves multiple steps, starting with the preparation of the cyclohexenyl intermediates. These intermediates are then coupled with a benzene ring through various organic reactions, such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The reaction conditions often require the use of catalysts like palladium or nickel, and solvents such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Bis(4-pentyl-1-cyclohexen-1-yl)biphenyl
- 1,4-Bis(decyloxy)benzene
- 4-tert-Butylcyclohexene-1-boronic acid
Comparison
Compared to similar compounds, 1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene stands out due to its unique structural features, which confer specific chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
87941-89-7 |
|---|---|
Molekularformel |
C40H62 |
Molekulargewicht |
542.9 g/mol |
IUPAC-Name |
1,4-bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene |
InChI |
InChI=1S/C40H62/c1-3-5-7-9-31-11-15-33(16-12-31)35-19-23-37(24-20-35)39-27-29-40(30-28-39)38-25-21-36(22-26-38)34-17-13-32(14-18-34)10-8-6-4-2/h23,25,27-36H,3-22,24,26H2,1-2H3 |
InChI-Schlüssel |
NVBBQXMLJPJABK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(=CC2)C3=CC=C(C=C3)C4=CCC(CC4)C5CCC(CC5)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
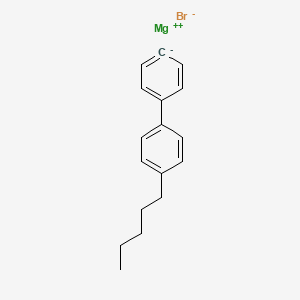
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-methoxy-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14400421.png)
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
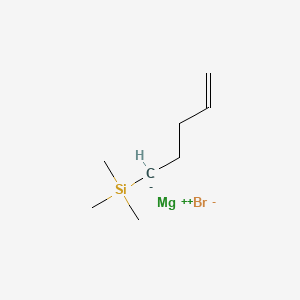
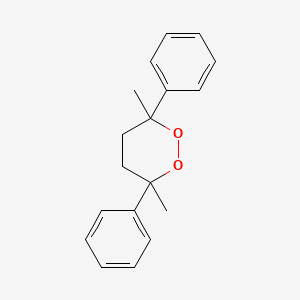
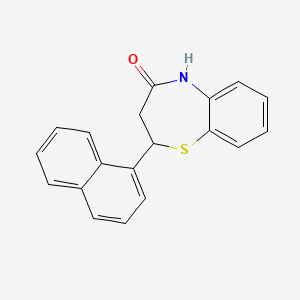
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
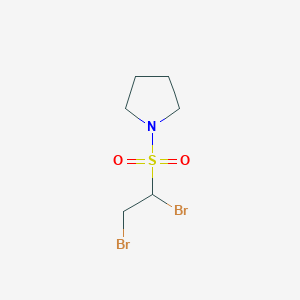
![2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate](/img/structure/B14400463.png)
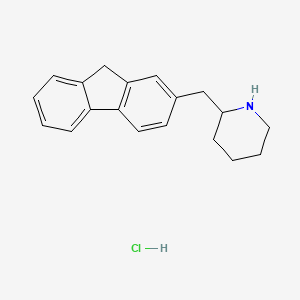
methanone](/img/structure/B14400474.png)
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
